Home > Products > Screening Compounds P88209 > Cefuzonam (sodium)
Cefuzonam (sodium) -

Cefuzonam (sodium)

Catalog Number: EVT-14229355
CAS Number:
Molecular Formula: C16H14N7NaO5S4
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cefuzonam is classified under the category of beta-lactam antibiotics, which includes penicillins and cephalosporins. Its chemical structure allows it to interact with penicillin-binding proteins, crucial for bacterial cell wall integrity. The IUPAC name for cefuzonam sodium is sodium (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-3-[(1,2,3-thiadiazol-4-yl)methyl]ceph-4-enoic acid .

Synthesis Analysis

Methods and Technical Details

The synthesis of cefuzonam involves several steps, primarily utilizing 7-aminocephalosporanic acid as a starting material. A notable method includes a microwave-assisted one-pot reaction that enhances efficiency and yield. The process can be summarized as follows:

  1. Initial Preparation: Weigh 7-aminocephalosporanic acid and mix it with an active ester compound and triethylamine.
  2. Microwave Reaction: The mixture undergoes microwave treatment at varying power levels (450W to 1000W) for specified durations to facilitate the reaction.
  3. Purification: Post-reaction, the product is washed with cold water, dissolved in ethyl acetate, and precipitated using petroleum ether to yield high-purity cefuzonam .

This method has demonstrated high yields (up to 99.2%) and purity exceeding 99.9%, indicating its effectiveness in producing cefuzonam efficiently .

Molecular Structure Analysis

Structure and Data

Cefuzonam sodium has the molecular formula C16H15N7O5S4Na2H2OC_{16}H_{15}N_{7}O_{5}S_{4}Na\cdot 2H_{2}O with a molar mass of approximately 513.59 g/mol . Its structure features a beta-lactam ring characteristic of cephalosporins, along with various functional groups that contribute to its antibacterial properties.

Structural Characteristics

  • Beta-lactam Ring: Essential for its mechanism of action.
  • Thiazole and Thiadiazole Moieties: These contribute to the compound's biological activity.
  • Methoxyimino Group: Enhances stability against certain beta-lactamases produced by bacteria.
Chemical Reactions Analysis

Types of Reactions

Cefuzonam can undergo several chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen.
  2. Reduction: Involves adding hydrogen or removing oxygen.
  3. Substitution: Involves replacing one functional group with another.

Technical Details

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions can yield various derivatives that may exhibit different antibacterial properties, enhancing its therapeutic applications .

Mechanism of Action

Process and Data

Cefuzonam exerts its antibacterial effect by binding to penicillin-binding proteins located in the bacterial cell wall. This interaction inhibits the transpeptidation step of peptidoglycan synthesis, which is critical for maintaining cell wall integrity.

Key Points:

  • Target Interaction: Binds specifically to penicillin-binding proteins.
  • Inhibition Pathway: Disrupts the peptidoglycan biosynthesis pathway.
  • Result: Leads to bacterial cell lysis and death due to compromised structural integrity .
Physical and Chemical Properties Analysis

Physical Properties

Cefuzonam sodium appears as a yellow crystalline powder that is odorless or slightly odorous. It is soluble in methanol and water but only slightly soluble in ethanol .

Chemical Properties

  • Melting Point: Specific values vary based on purity but typically range around room temperature.
  • Stability: High stability under appropriate storage conditions (2-8 °C) ensures prolonged efficacy.

Toxicity Data

Acute toxicity studies indicate that cefuzonam has an LD50 greater than 4000 mg/kg in various animal models, suggesting a relatively low toxicity profile when administered appropriately .

Applications

Cefuzonam is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its broad-spectrum activity makes it suitable for:

  • Hospital-acquired infections
  • Community-acquired pneumonia
  • Complicated urinary tract infections

Additionally, ongoing research explores its potential use in combination therapies to combat antibiotic resistance among pathogenic bacteria .

Introduction to Cefuzonam Sodium in Antimicrobial Research

Historical Development of Second-Generation Cephalosporins

The development of second-generation cephalosporins in the late 1970s and early 1980s marked a strategic advancement in β-lactam antibiotics. These agents emerged as structural modifications of first-generation cephalosporins, designed to broaden coverage against Gram-negative pathogens while retaining anti-Gram-positive activity. Cefuzonam sodium (development codes L-105, CZON; brand names including Cosmosin®) was synthesized during this period as part of a concerted effort to combat emerging resistance patterns. Its molecular design incorporated a 2-aminothiazol-4-yl moiety and an iminomethoxy side chain at position C7β, enhancing stability against common β-lactamases [5] [7]. Unlike many contemporary cephalosporins, cefuzonam featured a unique 1,2,3-thiadiazole-5-thiol group at position C3’, contributing to its distinctive antibacterial profile. This structural innovation positioned it as a transitional bridge between early cephalosporins and the advanced third-generation compounds, specifically engineered to address the escalating prevalence of ampicillin-resistant Haemophilus influenzae and penicillin-resistant streptococci observed in clinical settings during this era.

Classification and Position Within the Cephalosporin Generational Framework

Cefuzonam sodium is authoritatively classified as a second-generation cephalosporin based on its antimicrobial spectrum, temporal development, and resistance profile [5] [7]. This classification distinguishes it through three key characteristics:

  • Expanded Gram-Negative Coverage: Demonstrates enhanced efficacy against Enterobacteriaceae (Escherichia coli, Klebsiella spp., Proteus mirabilis) compared to first-generation agents like cefazolin [3] [8].
  • Retained Gram-Positive Activity: Maintains potent activity against methicillin-susceptible Staphylococcus aureus (MSSA) and streptococci, an advantage often diminished in third-generation cephalosporins [4] [5].
  • β-Lactamase Stability: Exhibits greater stability against plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1) than first-generation compounds, though not extended-spectrum β-lactamases (ESBLs) [1] [7].

Table: Comparative Activity of Cephalosporin Generations Against Key Pathogens

Bacterial Pathogen1st Gen (Cefazolin)2nd Gen (Cefuzonam)3rd Gen (Ceftriaxone/Ceftazidime)
Staphylococcus aureus (MSSA)+++++++ to ++
Streptococcus pneumoniae+++++++
Escherichia coli+++++++
Klebsiella pneumoniae±+++++
Pseudomonas aeruginosa--- (Ceftazidime: +++)
Haemophilus influenzae±++++++

Cefuzonam’s unique position within this framework is further evidenced by its distinct anti-staphylococcal properties, remaining effective against certain S. aureus strains resistant to third-generation cephalosporins—a critical differentiator in its clinical utility [4] [5].

Rationale for Development: Addressing Third-Generation Cephalosporin Limitations

Cefuzonam sodium was developed to specifically counter two critical limitations observed in early third-generation cephalosporins:

  • Gaps in Staphylococcal Coverage: By the mid-1980s, third-generation cephalosporins like cefotaxime and ceftriaxone demonstrated reduced affinity for penicillin-binding proteins (PBPs) in MSSA, leading to diminished bactericidal activity. Cefuzonam’s molecular structure enabled potent inhibition of PBP2 and PBP3 in S. aureus, filling this therapeutic gap [4] [5]. Research indicated that cefuzonam maintained MIC₉₀ values of ≤4 μg/mL against MSSA isolates that exhibited resistance to third-generation agents, making it a strategic alternative for empirical therapy where staphylococcal involvement was suspected [5].

  • Emergence of Resistance Under Selective Pressure: Heavy clinical use of third-generation cephalosporins (e.g., ceftriaxone) in ICUs was linked to rapid selection of resistant Enterobacteriaceae through extended-spectrum β-lactamase (ESBL) production and AmpC derepression [6]. A pivotal prospective study demonstrated that restricting third-generation cephalosporin use reduced infection-related mortality by 17% (36.3% vs. 19.3%, p=0.014) due to restored susceptibility profiles [6]. Cefuzonam offered a resistance mitigation strategy by providing an alternative with a narrower spectrum that avoided the potent selective pressure exerted by broad-spectrum third-generation agents. Its stability against common plasmid-mediated β-lactamases made it suitable for community-acquired infections where ESBL prevalence remained low [1] [6].

  • Pharmacodynamic Optimization: The compound’s prolonged post-antibiotic effect against Gram-negative bacilli and concentration-dependent bactericidal activity allowed for less frequent dosing than earlier cephalosporins, potentially improving therapeutic adherence and reducing toxicity risks [4].

Table: Resistance Mechanisms Addressed by Cefuzonam Sodium

Limitation of 3rd-Gen CephalosporinsCefuzonam’s Mitigation StrategyMolecular Basis
Reduced anti-staphylococcal activityEnhanced affinity for S. aureus PBPs (PBP2/PBP3)C7β iminomethoxy side chain configuration
ESBL induction in EnterobacteriaceaeAvoidance of broad-spectrum use; stability to TEM/SHV β-lactamasesLower selective pressure on ESBL-producing strains
AmpC derepression in Enterobacter spp.Restricted use in high-risk settingsNot a potent inducer of AmpC β-lactamases

These targeted attributes positioned cefuzonam as a specialized therapeutic tool within antibiotic stewardship programs, particularly valuable in settings with high staphylococcal infection burdens and emerging cephalosporin resistance [5] [6]. Its development underscores the evolutionary refinement of β-lactams to address dynamically shifting resistance landscapes while preserving critical antibacterial coverage.

Properties

Product Name

Cefuzonam (sodium)

IUPAC Name

sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C16H14N7NaO5S4

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C16H15N7O5S4.Na/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8;/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27);/q;+1/p-1

InChI Key

BCMSQWPLFBUUKW-UHFFFAOYSA-M

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.